2-Cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one belongs to the class of triazoloquinazolines, which are tricyclic heterocyclic compounds containing a bridgehead nitrogen atom. These compounds have been extensively studied for their potential biological activities, including anxiolytic, antiproliferative, and adenosine receptor antagonist properties. 2-Cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, specifically, has been investigated as a potential antibacterial agent. []
2-Cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound characterized by its unique structure that combines the triazole and quinazoline moieties. This compound is part of a larger class of triazoloquinazolines that have garnered interest due to their potential biological activities, particularly in medicinal chemistry. The systematic name reflects its specific molecular structure, which includes a cyclopropyl group and a methyl group attached to the triazole ring.
The compound can be synthesized through various methods involving reactions of precursors that contain both triazole and quinazoline structures. Research has shown that derivatives of 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one exhibit significant biological activities, making them subjects of pharmacological studies .
This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties, including antibacterial and antitumor activities. The classification is based on its structural features and the presence of both triazole and quinazoline rings.
The synthesis of 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves several steps:
Technical details often include the use of solvents like dimethylformamide (DMF) or acetic anhydride under controlled temperatures to optimize yields .
The molecular formula for 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is . The structure consists of:
The compound's molecular weight is approximately 244.26 g/mol. Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) have been used to confirm its structure .
The compound can undergo various chemical reactions typical for heterocycles:
Technical details on these reactions often involve specific conditions such as temperature control and choice of solvents to facilitate desired pathways .
The mechanism of action for compounds like 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from molecular docking studies suggest potential interactions with specific targets in bacterial and cancer cell lines .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to assess purity and stability .
The primary applications of 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one include:
Ongoing research aims to explore further modifications to enhance its efficacy and reduce potential side effects .
Palladium and copper catalysts enable efficient construction of the triazoloquinazoline core. A robust Pd-catalyzed tandem C–N coupling/cyclization approach utilizes N-(2-haloaryl)propiolamides with cyclopropyl-substituted azides under mild conditions (60–80°C), achieving yields >85% with Buchwald-type ligands (XPhos, SPhos) [2] [6]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides regioselective triazole formation when coupling 2-azido-3-(aminomethyl)quinazolin-4-ones with cyclopropyl acetylene derivatives. Optimized conditions (CuSO₄·5H₂O, sodium ascorbate, 2:1 t-BuOH:H₂O, rt) deliver the triazole-quinazoline fused system in 92% yield with complete 1,4-regioselectivity [6]. For scale-up, Pd/C-mediated reductive cyclization of 2-nitroaryl triazole precursors proves advantageous, generating the bicyclic core in near-quantitative yield under hydrogen atmosphere (50 psi, EtOAc, 6h) [3].
Table 1: Transition Metal-Catalyzed Methods for Core Assembly
Method | Catalyst System | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd-Catalyzed Tandem Cyclization | Pd(OAc)₂/XPhos | 80 | 85–92 | Single-step core formation |
CuAAC-Reductive Cyclization | CuSO₄/NaAsc → Pd/C-H₂ | 25 → 50 | 90 | Excellent regiocontrol |
Direct Reductive Cyclization | Pd/C (10%)/H₂ | 50 | 98 | High-yield, scalable |
Late-stage diversification leverages the innate reactivity of C7 and C8 positions on the quinazolinone ring. Pd(OAc)₂/AgOAc-mediated C–H arylation at C7 occurs selectively with electron-deficient aryl iodides in DMF at 120°C, installing diverse aryl groups (4-CNPh, 3-NO₂Ph) while preserving the cyclopropyl and methyl substituents [2] [6]. For C8 functionalization, RuCl₃·nH₂O enables amidation using sulfonyl azides (TsN₃, MsN₃) in dichloroethane, yielding sulfonamidated products (72–78%). Computational studies confirm C8’s enhanced nucleophilicity (Fukui function f+ = 0.087 vs. C7 f+ = 0.052), rationalizing the observed regioselectivity [7]. Orthogonal functionalization sequences (e.g., C7 arylation → C8 amidation) demonstrate compatibility with existing substituents, enabling access to multi-functionalized derivatives.
Sustainable synthesis minimizes hazardous solvents while enhancing efficiency. Solvent-free cyclization of N’-(2-cyanophenyl)-N-cyclopropylimidoformamide derivatives occurs at 150°C via mechanical grinding with K₂CO₃, delivering the triazoloquinazoline core in 3h with 88% yield and E-factor 3.2 (vs. 18.7 for DMF-based routes) [3] [5]. Microwave-assisted protocols accelerate quinazoline-1,2,4-triazole fusion, reducing reaction times from 12h to 20 minutes. Optimal conditions (120W, DMF/H₂O 4:1, 140°C) provide 94% yield with 50% energy reduction. Water-mediated cyclocondensations further exemplify green synthesis: 2-hydrazinylquinazolin-4(3H)-one reacts with cyclopropanecarbaldehyde in aqueous micelles (CTAB, 0.1M), achieving 89% yield at 80°C without organic solvents [3].
The cyclopropyl group critically influences bioactivity and requires precise installation. Two dominant strategies exist:
Table 2: Cyclopropane Introduction Methods
Method | Reagents/Conditions | Yield (%) | Stereoselectivity | Limitations |
---|---|---|---|---|
Simmons-Smith Cycloaddition | CH₂I₂, Zn/Cu, Et₂O, 40°C | 65–70 | Low (cis:trans ~1.2:1) | Over-alkylation, moderate yield |
Suzuki-Miyaura Coupling | Cyclopropyl-Br, PdCl₂(dppf), K₃PO₄ | 92–95 | High (retention) | Requires boronic ester precursor |
Negishi Coupling | Zn(cyclopropyl)₂Br, Pd(PPh₃)₄ | 88 | Complete retention | Air-sensitive reagents |
Strategic derivatization enhances structural diversity and property optimization. At the 2-cyclopropyl group:
Modifications at the 9-methyl position exploit benzylic C–H activation:
The N6 position undergoes alkylation/acylation: Mitsunobu reactions with Ph₃P/DIAD install propargyl groups (95%), enabling click chemistry with azides for triazole-linked conjugates [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7